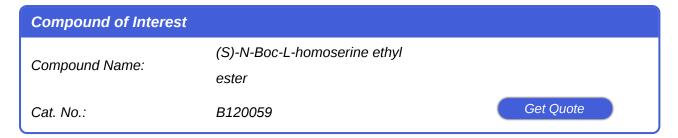


Chemical Properties and Commercial Supplier

Specifications

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(S)-N-Boc-L-homoserine ethyl ester is a derivative of the amino acid L-homoserine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is functionalized as an ethyl ester. This protection strategy allows for selective reactions at other sites of the molecule.

Quantitative Data from Commercial Suppliers

The following table summarizes the typical specifications of **(S)-N-Boc-L-homoserine ethyl ester** available from various commercial suppliers. This data is essential for researchers to select the appropriate grade of the compound for their specific experimental needs.



Property	Cayman Chemical	MedChemExpr ess (MCE)	BOC Sciences	Pharmaffiliates
CAS Number	147325-09-5	147325-09-5	147325-09-5	147325-09-5
Molecular Formula	C11H21NO5	C11H21NO5	C11H21NO5	C11H21NO5
Molecular Weight	247.3 g/mol	247.29 g/mol	247.29 g/mol	247.29 g/mol
Purity	≥95%[1]	>98%	97%[2]	Not specified
Appearance	Solid[1]	Solid	White powder[2]	White to Pale Yellow Solid[3]
Solubility	DMF: 25 mg/mL, DMSO: 25 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 3 mg/mL[1]	DMSO: 200 mg/mL (with ultrasonic)[4]	Not specified	Not specified
Storage Temperature	-20°C[1]	Powder: -20°C (3 years), 4°C (2 years)[4]	Room temperature[2]	2-8°C[3]
Stability	≥ 4 years[1]	In solvent: -80°C (6 months), -20°C (1 month) [4]	Not specified	Not specified

Key Synthetic Applications and Experimental Protocols

The primary utility of **(S)-N-Boc-L-homoserine ethyl ester** lies in its role as a precursor for the synthesis of more complex molecules, particularly in the fields of peptide chemistry and medicinal chemistry.

Synthesis of Oxy-Peptide Nucleic Acids (O-PNAs)



(S)-N-Boc-L-homoserine ethyl ester is a foundational starting material for the synthesis of monomer units used in the production of oxy-peptide nucleic acids.[1][5] O-PNAs are synthetic analogs of DNA and RNA with a modified backbone, offering unique properties for therapeutic and diagnostic applications.

The following is a generalized protocol based on methodologies described in the literature for the synthesis of O-PNA monomers starting from L-homoserine derivatives.

Materials:

- (S)-N-Boc-L-homoserine ethyl ester
- Appropriate nucleobase (e.g., thymine, adenine) with a suitable protecting group
- Reagents for mesylation or tosylation (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)
- Strong base (e.g., sodium hydride)
- Solvents (e.g., DMF, THF)
- Reagents for deprotection and purification

Procedure:

- Activation of the Hydroxyl Group: The primary alcohol of (S)-N-Boc-L-homoserine ethyl ester is activated, typically by conversion to a better leaving group such as a mesylate or tosylate. This is achieved by reacting the starting material with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base.
- Nucleophilic Substitution: The activated homoserine derivative is then reacted with a
 protected nucleobase. The nucleobase, acting as a nucleophile, displaces the leaving group
 to form an ether linkage.
- Deprotection and Modification: The Boc and ethyl ester protecting groups are selectively removed to allow for further modifications and polymerization into O-PNA oligomers using solid-phase synthesis techniques.



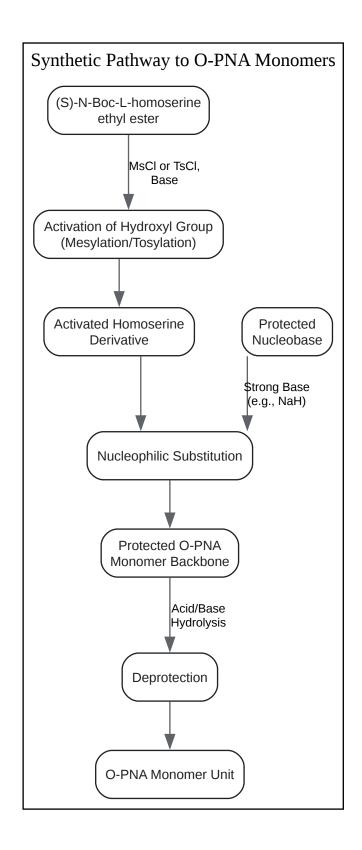
Synthesis of Unsaturated Caprolactams

This compound also serves as a synthetic intermediate in the creation of unsaturated caprolactams.[1][5] These cyclic amides are valuable scaffolds in medicinal chemistry for the development of novel therapeutic agents.

Visualizing Synthetic Pathways and Workflows

Diagrams are crucial for understanding the complex relationships in synthetic chemistry and experimental procedures.

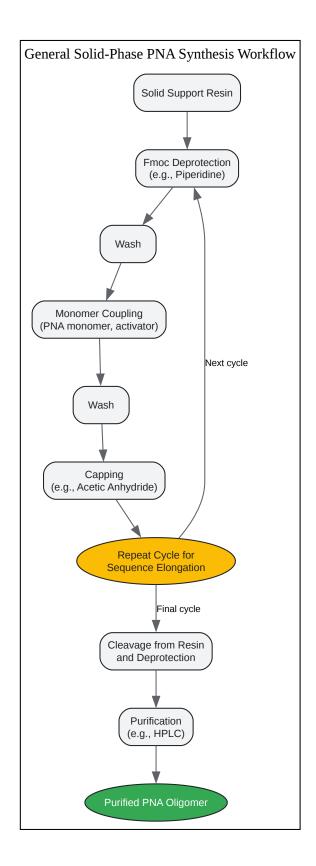




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Caption: Synthetic pathway from **(S)-N-Boc-L-homoserine ethyl ester** to an O-PNA monomer unit.





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Caption: A generalized workflow for solid-phase synthesis of PNA oligomers.

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